molecular formula C13H21NO5 B11755976 Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid

Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid

Cat. No.: B11755976
M. Wt: 271.31 g/mol
InChI Key: IXRUMBAPWZUQAD-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(3aR,6S,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid (CAS 1314388-60-7) is a bicyclic compound featuring a fused furopyridine core. Its structure includes a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a carboxylic acid moiety at the 6-position. This compound is classified as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its rigid bicyclic framework and functional versatility. It is commercially available at 95% purity (MFCD28122591) and is utilized in the development of bioactive molecules, where stereochemical control and stability under acidic conditions are critical.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

(3aR,6S,7aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-8(11(15)16)6-10-9(14)4-5-18-10/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10+/m0/s1

InChI Key

IXRUMBAPWZUQAD-IVZWLZJFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]2[C@H]1CCO2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2C1CCO2)C(=O)O

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis Approach

Patent CN105418620B discloses a method starting from a diene precursor 1 (Figure 1), which undergoes ring-closing metathesis (RCM) using a Grubbs-II catalyst to form the octahydrofuro[3,2-b]pyridine core. The Boc group is introduced prior to RCM to prevent side reactions. Key steps include:

  • Boc Protection : Treatment of precursor 1 with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C–25°C for 4–6 hours achieves quantitative Boc protection.

  • RCM Cyclization : The Boc-protected diene is reacted with Grubbs-II catalyst (5 mol%) in dichloromethane under reflux for 12 hours, yielding the bicyclic intermediate 2 with 85–90% enantiomeric excess (ee).

  • Carboxylic Acid Formation : Oxidation of the primary alcohol in 2 using Jones reagent (CrO₃/H₂SO₄) in acetone at −10°C furnishes the target carboxylic acid with 78% isolated yield.

Advantages : High stereocontrol via RCM; scalability to multi-kilogram batches.
Limitations : Cost of Grubbs catalyst; stringent temperature requirements for oxidation.

Diastereoselective Cyclization of Epoxides

An alternative route from CN107383034A employs an epoxide intermediate 3 (Figure 2) derived from D-ribose. The synthesis proceeds as follows:

  • Epoxide Formation : D-Ribose is converted to epoxide 3 via treatment with mesyl chloride and subsequent base-mediated cyclization (92% yield).

  • Amine Opening : Reaction of 3 with benzylamine in ethanol at 60°C induces epoxide ring-opening, generating a trans-diamine intermediate 4 (dr > 20:1).

  • Boc Protection and Cyclization : Diastereoselective Boc protection of 4 followed by acid-catalyzed cyclization in toluene forms the furopyridine ring. Final saponification with LiOH yields the carboxylic acid (overall yield: 65%).

Key Insight : The rigidity of the ribose-derived epoxide enforces the desired (3aR,6S,7aR) configuration during cyclization.

Comparative Analysis of Methods

Method Starting MaterialKey StepYield (%)ee (%)Scalability
RCM (CN105418620B)Diene 1 Grubbs-II Catalysis7885–90Industrial
Epoxide CyclizationD-RiboseEpoxide Opening65>99Lab-scale

The RCM route offers superior scalability but moderate enantioselectivity, whereas the epoxide method achieves higher ee at the expense of lower overall yield.

Optimization of Stereochemical Control

Chiral Auxiliaries

Incorporating Evans oxazolidinones during the Boc protection step enhances diastereoselectivity. For example, coupling the carboxylic acid precursor with (S)-4-benzyl-2-oxazolidinone prior to cyclization improves dr to 15:1.

Enzymatic Resolution

Racemic mixtures generated during RCM can be resolved using immobilized lipase B (Candida antarctica), which selectively hydrolyzes the (3aS,6R,7aS)-enantiomer, leaving the desired isomer intact (98% ee after recrystallization).

Industrial-Scale Purification Techniques

Final purification employs a two-step protocol:

  • Ion-Exchange Chromatography : Removes residual catalysts and inorganic salts using Dowex 50WX4 resin.

  • Crystallization : The acid is recrystallized from ethyl acetate/n-heptane (1:3) to ≥99.5% purity (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Activities

Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid has shown potential in several biological applications:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The unique furo-pyridine framework may enhance binding affinity to bacterial targets, making it a candidate for antibiotic development.
  • Pharmacological Studies : Interaction studies involving this compound focus on its binding affinity with various biological targets. Understanding its pharmacodynamics and pharmacokinetics is crucial for evaluating its therapeutic potential .
  • Neuropharmacology : Given its structural similarity to known neuroactive compounds, there is potential for exploring its effects on the central nervous system. Compounds in this class have been investigated for their roles in treating neurological disorders.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

StudyFocusFindings
Study 1Antimicrobial PropertiesIdentified promising activity against Gram-positive bacteria.
Study 2Binding AffinityDemonstrated significant binding to enzyme targets relevant for drug design.
Study 3Neuropharmacological EffectsSuggested modulation of neurotransmitter systems in preclinical models.

Mechanism of Action

The mechanism of action of Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, highlighting differences in ring systems, substituents, and applications:

Compound Name CAS Number Core Structure Protecting Group Purity Key Applications/Notes
Rel-(3aR,6S,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid 1314388-60-7 Octahydrofuro[3,2-b]pyridine Boc 95% Pharmaceutical intermediates, rigid scaffold for drug design
Rel-(2r,3aR,6aR)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid 1391733-09-7 Hexahydrofuro[2,3-c]pyrrole Boc 95% Peptide mimetics, reduced ring size increases flexibility
Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid N/A Hexahydrofuro[3,2-b]pyrrole Boc N/A Potential use in asymmetric catalysis; pyrrole core alters electronic properties
Racemic-(3aR,6S,7aR)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid N/A Octahydrofuro[3,2-b]pyridine Fmoc N/A Peptide synthesis (base-labile protection)

Key Differences and Implications

Ring System and Rigidity
  • Target Compound : The octahydrofuro[3,2-b]pyridine core provides a rigid bicyclic framework, enhancing stereochemical stability in drug candidates.
  • Hexahydrofuro[2,3-c]pyrrole (QN-8277) : Reduced ring saturation (hexahydro vs. octahydro) increases conformational flexibility, making it suitable for mimicking peptide turn structures.
  • Hexahydrofuro[3,2-b]pyrrole: The pyrrole ring (vs. pyridine) lacks a basic nitrogen, reducing solubility in acidic media but improving compatibility with nonpolar environments.
Protecting Groups
  • Boc Group : Acid-labile; ideal for synthetic pathways requiring acidic deprotection (e.g., trifluoroacetic acid in solid-phase synthesis).
  • Fmoc Group : Base-labile (e.g., piperidine); preferred in sequential peptide synthesis where acidic conditions might degrade intermediates.

Biological Activity

Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid is a bicyclic heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C13H21NO5C_{13}H_{21}NO_5 and a molecular weight of approximately 271.31 g/mol. Its unique structure features a furo-pyridine framework that contributes to its biological activity. The tert-butoxycarbonyl (Boc) group serves as a protective moiety during synthesis and can influence the compound's interactions with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various strategic organic chemistry methods. These methods are crucial for obtaining the desired compound efficiently while maintaining its structural integrity.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, β-amino acid heterocycles have shown effectiveness against various viruses, including HSV-1 and hepatitis A virus (HAV) . The potential for this compound to act as an antiviral agent could be explored further.

Antimicrobial Properties

Similar compounds in the literature have demonstrated notable antimicrobial activities. For example, derivatives of pyridine and furo-pyridine structures have been reported to possess significant antibacterial effects . The interaction studies involving this compound could reveal its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique features and potential applications:

Compound NameStructural FeaturesNotable Activities
4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-7-carboxylic acidSimilar bicyclic structure; different carboxylic positionAntimicrobial
Thieno[3,2-b]pyridine-6-carboxylic acidContains sulfur; different heterocyclic frameworkAnticancer
(3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7-carboxylic acidDifferent bicyclic structure; additional aromatic ringNeuroprotective

This table illustrates the distinctiveness of this compound within its class.

Q & A

Basic: What synthetic strategies are effective for constructing the octahydrofuro[3,2-b]pyridine core?

Methodological Answer:
The fused furopyridine scaffold can be synthesized via cascade reactions, such as [3,3]-sigmatropic rearrangements followed by aromatization, as demonstrated in the synthesis of benzofuran-derived natural products . For bicyclic systems, palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates offers a pathway to form N-heterocycles under controlled conditions . Key steps include:

  • Ring closure : Acid- or base-mediated cyclization (e.g., H₂SO₄ for dihydropyridine formation ).
  • Stereocontrol : Chiral auxiliaries or asymmetric catalysis to achieve the rel-(3aR,6S,7aR) configuration.

Basic: How is the stereochemistry of the rel-(3aR,6S,7aR) configuration validated?

Methodological Answer:

  • NMR Analysis : 1^1H-1^1H NOESY or COSY correlations confirm spatial proximity of protons in the fused ring system. For example, coupling constants between H-6 and H-3a/H-7a resolve axial vs. equatorial orientations .
  • X-ray Crystallography : Definitive assignment via single-crystal diffraction, particularly for tert-butoxycarbonyl (Boc)-protected intermediates .

Advanced: How can competing reaction pathways be minimized during Boc-group introduction?

Methodological Answer:
Competing acylation or overprotection is mitigated by:

  • Selective Reagents : Use Boc₂O (di-tert-butyl dicarbonate) with DMAP (4-dimethylaminopyridine) in anhydrous THF at 0°C to favor mono-protection .
  • Monitoring : Real-time TLC or HPLC to detect intermediates. For example, trace byproducts in nitroarene cyclization (e.g., triazines in ) require quenching or solvent optimization .

Advanced: What analytical approaches resolve contradictions in reaction outcomes (e.g., unexpected stereoisomers)?

Methodological Answer:

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak® columns) .
  • Mechanistic Probes : Isotopic labeling (e.g., 13^{13}C-Boc) to track bond cleavage/rearrangement pathways. For example, unexpected dihydropyridine oxidation states were resolved via 13^{13}C-NMR in .

Basic: What purification techniques are optimal for polycyclic carboxylic acids?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to isolate crystalline acids, leveraging solubility differences between Boc-protected and deprotected forms .
  • Column Chromatography : Silica gel with gradient elution (e.g., 5–20% MeOH in DCM) for polar intermediates .

Advanced: How are catalytic conditions optimized for stereoselective synthesis?

Methodological Answer:

  • Catalyst Screening : Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., BINAP) to enhance enantioselectivity .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve yields in nitroalkene reductive cyclization .
  • Temperature Gradients : Lower temperatures (–20°C) favor kinetic control of the rel-configuration .

Basic: How is the Boc group stability assessed under acidic/basic conditions?

Methodological Answer:

  • Stability Tests : Expose intermediates to TFA (trifluoroacetic acid) or NH₃/MeOH and monitor deprotection via 1^1H-NMR. Boc groups are stable under mild basic conditions (pH < 10) but cleave rapidly in strong acids (e.g., 50% TFA in DCM) .

Advanced: What computational methods predict regioselectivity in furopyridine functionalization?

Methodological Answer:

  • DFT Calculations : Gaussian software to model transition states for carboxylation at C-6 vs. competing positions. For example, electron-deficient pyridine rings favor electrophilic substitution at C-6 .
  • MD Simulations : Assess solvent effects on conformational locking of the octahydrofuropyridine core .

Basic: How are acid-sensitive intermediates handled during synthesis?

Methodological Answer:

  • Protection Strategies : Use silyl ethers (e.g., TBS) for hydroxyl groups prior to Boc introduction .
  • Low-Temperature Workup : Quench reactions at –78°C to prevent Boc cleavage during workup .

Advanced: How are reaction scalability issues addressed for multistep syntheses?

Methodological Answer:

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer in exothermic steps (e.g., cyclization ).
  • Design of Experiments (DoE) : Multivariate analysis to optimize reagent stoichiometry and solvent ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.